Protochlorophyllide a

Catalog No.
S590112
CAS No.
20369-67-9
M.F
C35H32MgN4O5
M. Wt
613 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protochlorophyllide a

CAS Number

20369-67-9

Product Name

Protochlorophyllide a

IUPAC Name

magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate

Molecular Formula

C35H32MgN4O5

Molecular Weight

613 g/mol

InChI

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

QBPCOMNNISRCTC-UHFFFAOYSA-L

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Synonyms

Monovinyl Protochlorophyllide, MV PChlide, MV-PChlide, Protochlorophyllide, Protochlorophyllide A, Protochlorophyllide, Monovinyl

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

A photo-active pigment localized in prolamellar bodies occurring within the proplastids of dark-grown bean leaves. In the process of photoconversion, the highly fluorescent protochlorophyllide is converted to chlorophyll.

Understanding Chlorophyll Biosynthesis

Protochlorophyllide a plays a crucial role as a substrate for the enzyme protochlorophyllide oxidoreductase. This enzyme catalyzes the conversion of protochlorophyllide a to chlorophyllide a, a crucial step in chlorophyll biosynthesis []. Studying the photochemistry of protochlorophyllide a, researchers have employed techniques like pump-probe spectroscopy. This has revealed insights into the excited state dynamics of the molecule, including the identification of a photointermediate, likely a triplet state []. Understanding this photointermediate is essential for comprehending the photochemistry of NADPH:protochlorophyllide oxidoreductase (POR), the enzyme responsible for the aforementioned conversion [].

Photosynthetic Membrane Biogenesis

Research has explored the role of protochlorophyllide reductase in the biogenesis of photosynthetic membranes. This process involves the transformation of protochlorophyllide a to chlorophyllide a. This transformation is critical for several reasons:

  • Biogenesis: It facilitates the formation of new photosynthetic membranes.
  • Turnover: It allows for the replacement of damaged chlorophyll molecules within existing membranes.
  • Adaptation: It enables photosynthetic organisms to adapt their membrane composition to changing environmental conditions, such as light intensity [].

Protochlorophyllide a is a chlorophyll precursor involved in the biosynthesis of chlorophyll in plants, algae, and cyanobacteria. It plays a critical role in the light-dependent reactions of photosynthesis. Structurally, protochlorophyllide a is a tetrapyrrole compound characterized by its complex ring structure, which contains a central magnesium ion surrounded by four pyrrole-like rings. This compound is synthesized from porphyrin precursors and undergoes several transformations to ultimately form chlorophyll a, which is essential for photosynthetic light absorption.

The primary biochemical reaction involving protochlorophyllide a is catalyzed by the enzyme protochlorophyllide oxidoreductase. This enzyme facilitates the light-driven reduction of protochlorophyllide a to chlorophyllide a, using reduced nicotinamide adenine dinucleotide phosphate as a cofactor. The reaction can be summarized as follows:

Protochlorophyllide a+NADPHlightChlorophyllide a+NADP+\text{Protochlorophyllide a}+\text{NADPH}\xrightarrow{\text{light}}\text{Chlorophyllide a}+\text{NADP}^+

This reaction involves the addition of two electrons and two protons to the C17=C18 double bond of protochlorophyllide a, resulting in the saturation of this bond and the formation of chlorophyllide a .

Protochlorophyllide a is crucial for plant development and photosynthesis. It serves as an intermediate in chlorophyll biosynthesis, which is essential for capturing light energy. The conversion of protochlorophyllide a to chlorophyllide a is particularly significant because it marks the transition from non-photosynthetic to photosynthetic states in plants. This transformation occurs in response to light exposure, highlighting the compound's role in photomorphogenesis—the process by which plants develop in response to light signals .

The synthesis of protochlorophyllide a primarily occurs through the following pathways:

  • Porphyrin Pathway: Protochlorophyllide a is synthesized from porphobilinogen through several enzymatic steps involving uroporphyrinogen and coproporphyrinogen intermediates.
  • Light-Induced Conversion: In certain conditions, protochlorophyllide can be converted from other precursors in the presence of light, which activates specific enzymes that facilitate this transformation.

The synthesis involves multiple enzymes, including porphobilinogen deaminase and magnesium chelatase, which are critical for introducing magnesium into the porphyrin ring structure .

Protochlorophyllide a has several applications in research and industry:

  • Photosynthesis Research: It serves as an important model compound for studying the mechanisms of photosynthesis and enzyme catalysis.
  • Biotechnology: Understanding its biosynthesis can lead to advancements in agricultural biotechnology, particularly in developing crops with enhanced photosynthetic efficiency.
  • Pharmaceuticals: Due to its structural similarities with other tetrapyrroles, protochlorophyllide a may have potential applications in drug development and photodynamic therapy .

Studies on the interactions of protochlorophyllide a focus on its binding with enzymes like protochlorophyllide oxidoreductase. Recent research has revealed that different binding modes exist for this substrate, influencing its catalytic efficiency and specificity. For instance, molecular dynamics simulations suggest that certain amino acid residues within the enzyme's active site play critical roles in stabilizing the bound form of protochlorophyllide a during the catalytic process .

Additionally, investigations into how environmental factors such as light intensity affect these interactions provide insights into optimizing conditions for efficient photosynthesis.

Protochlorophyllide a shares structural and functional similarities with several other tetrapyrrole compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureFunctionUnique Features
Chlorophyll aContains phytol chainPrimary pigment for photosynthesisDirectly involved in light absorption
Chlorophyll bContains formyl groupAccessory pigment for light absorptionEnhances light capture across different wavelengths
HemeIron-containing porphyrinOxygen transport in bloodCentral iron atom instead of magnesium
BilirubinBreakdown product of hemeAntioxidant propertiesInvolved in detoxification processes

Protochlorophyllide a is unique due to its specific role as an intermediate in chlorophyll biosynthesis and its requirement for light activation during its conversion to chlorophyllide a. Unlike chlorophylls, which are directly involved in capturing light energy, protochlorophyllide acts primarily as a precursor within metabolic pathways .

Protochlorophyllide a, also known as monovinyl protochlorophyllide, is a magnesium-containing porphyrin compound that functions as an intermediate in the biosynthesis of chlorophyll a. The molecule possesses the chemical formula C35H32MgN4O5 and exhibits a molar mass of 612.957 grams per mole. Structurally, protochlorophyllide a is characterized by its tetrapyrrole ring system with a central magnesium atom, distinguishing it from chlorophyll a primarily by the absence of the phytol side-chain and the presence of an unreduced pyrrole ring D.

The chemical structure of protochlorophyllide a consists of a cyclic tetrapyrrole framework composed of four pyrrole rings linked by methine bridges, with eight substituent groups positioned around the periphery of the large ring system. The molecule contains an additional homocyclic ring E that incorporates carbonyl oxygen and a methanol-esterified carboxylic group. The critical structural difference between protochlorophyllide a and chlorophyllide a lies in the presence of a semi-isolated double bond at positions C17 and C18 in the fourth pyrrole ring, which represents the target site for enzymatic reduction during chlorophyll biosynthesis.

The spectroscopic properties of protochlorophyllide a are particularly noteworthy, as the compound exhibits high fluorescence characteristics that make it readily detectable in biological systems. When subjected to blue light irradiation, mutant organisms that accumulate protochlorophyllide a display a characteristic red glow, a property that has proven invaluable for research applications. The absorption spectrum of protochlorophyllide a varies significantly depending on its environment, with the main red absorption maximum occurring at 621-623 nanometers in ether solutions and at 633-640 nanometers in pyridine.

Historical Perspective and Discovery

The historical understanding of protochlorophyllide a emerged through pioneering research efforts that began in the early-to-mid twentieth century. The structural foundations for both chlorophyll and its precursor protochlorophyllide were established by Fischer through a comprehensive series of analytical and synthetic studies. These groundbreaking investigations provided the initial framework for understanding the chemical relationships between chlorophyll and its biosynthetic intermediates.

Smith made significant contributions to the field by successfully isolating protochlorophyll-protein complexes using glycerol extraction methods. The position of main absorption bands in these isolated protochlorophyll-holochrome particles was found to depend on plant species and the temperature conditions maintained during the isolation procedure. Smith and Benitez further advanced the understanding of this system by investigating the temperature dependence of protochlorophyll to chlorophyll conversion, discovering that the temperature coefficient for inactivation of this reaction matched the temperature coefficient for protein denaturation.

Later research efforts in the 1950s led to important refinements in the understanding of protochlorophyllide a. Shibata applied specialized absorption measurement techniques to light-scattering objects and became the first researcher to detect two distinct red maxima in the absorption spectra of intact etiolated leaves at 636 and 650 nanometers. Shibata initially assigned these peaks to different forms of the chlorophyll precursor, identifying a long-wavelength form capable of photoconversion to chlorophyll and an inactive short-wavelength form.

The 1970s marked a crucial period in protochlorophyllide a research through experiments conducted in Professor Griffiths' laboratory at the University of Bristol, which clarified the nature of the hydrogen donor involved in the photochemical conversion process. These studies established that the chlorophyll precursor in plant leaves existed as a phytol-free pigment form, protochlorophyllide, and that the photochemical reaction represented the transformation of protochlorophyllide to chlorophyllide.

Significance in Photosynthetic Organisms

Protochlorophyllide a holds fundamental importance in photosynthetic organisms as the penultimate intermediate in chlorophyll biosynthesis, representing the final step before the formation of the functional photosynthetic pigment. The reduction of the C17 equals C18 double bond in protochlorophyllide a dramatically alters the molecule's symmetry and absorption spectrum, causing a sharp increase in the long-wavelength band in the red spectral region. This structural modification transforms the chromophore from a porphyrin type to a chlorin type, not only increasing the molecule's capacity for light absorption across a broad spectral region but also determining its functional activity in light energy trapping, excitation energy transfer, and charge separation in photosynthetic reaction centers.

The significance of protochlorophyllide a varies considerably among different groups of photosynthetic organisms, particularly in relation to their ability to synthesize chlorophyll under dark conditions. In angiosperms, the enzymatic steps that convert protochlorophyllide to chlorophyll are light-dependent, resulting in pale or chlorotic appearance when these plants are grown in darkness. This light dependency represents a critical vulnerability for angiosperms, as they become susceptible to protochlorophyllide-sensitized and light-induced oxidative stress mediated by singlet oxygen in the absence of light-independent protochlorophyllide oxidoreductase.

In contrast, gymnosperms, algae, and photosynthetic bacteria possess alternative enzymatic systems that allow them to synthesize chlorophyll in the absence of light. These organisms contain light-independent enzymes that provide metabolic flexibility and enable chlorophyll synthesis under diverse environmental conditions. The evolutionary significance of this distinction becomes apparent when considering that most photosynthetic bacteria possess both light-dependent and light-independent reductase systems, while angiosperms have lost the dark-operative form and rely exclusively on light-dependent versions.

The distribution of protochlorophyllide a and its associated enzymatic systems also reflects important evolutionary adaptations to changing atmospheric conditions. The light-dependent protochlorophyllide reduction system is believed to have emerged as a consequence of increased atmospheric oxygen levels caused by oxygenic photosynthesis in cyanobacteria. This evolutionary pressure led to the development of oxygen-insensitive but light-dependent protochlorophyllide oxidoreductases, while the alternative dark-operative enzymes, being similar to nitrogenase, remain highly sensitive to free oxygen and cannot function when oxygen concentrations exceed approximately three percent.

Overview of Research Progress

Recent research progress in protochlorophyllide a studies has been characterized by significant advances in structural biology, enzyme mechanism elucidation, and evolutionary understanding. High-resolution crystallographic studies have provided unprecedented insights into the structural organization of the enzymes responsible for protochlorophyllide a reduction. The crystal structure of the light-independent protochlorophyllide oxidoreductase catalytic component from Rhodobacter capsulatus, resolved at 2.3 Angstrom resolution, has revealed striking similarities to nitrogenase molybdenum-iron protein architecture.

These structural investigations have demonstrated that each catalytic unit contains one protochlorophyllide a molecule and one iron-sulfur cluster coordinated uniquely by one aspartate and three cysteines. The spatial arrangement of the iron-sulfur cluster and protochlorophyllide a in the dark-operative enzyme is almost identical to that of corresponding components in nitrogenase molybdenum-iron protein, illustrating a common architectural framework for reducing chemically stable multiple bonds in both porphyrin and dinitrogen substrates.

Mechanistic studies have revealed that the dark-operative protochlorophyllide oxidoreductase initiates catalysis through a single electron transfer reaction from a four iron-four sulfur cluster to protochlorophyllide a, generating protochlorophyllide anion radicals. This radical formation is followed by sequential proton and electron transfer steps that ultimately transform the anion radicals into chlorophyllide. This radical-mediated mechanism represents a unique enzymatic strategy among iron-sulfur enzymes and supports chlorophyll biosynthesis across a wide variety of photosynthetic organisms.

Contemporary research has also focused intensively on the light-dependent protochlorophyllide oxidoreductase system, with recent high-resolution cryo-electron microscopy structures challenging previous assumptions about substrate binding and catalytic mechanisms. Molecular dynamics simulations and quantum mechanics/molecular mechanics calculations have revealed complex interaction networks involving specific amino acid residues that influence the pigment's excited state energy and contribute to substrate specificity. These investigations have identified two distinct protochlorophyllide a binding modes, with binding energy calculations demonstrating that one mode exhibits thermodynamically favorable stabilizing interactions compared to non-specific interactions observed in alternative binding configurations.

Research AreaKey FindingsMethodological Approaches
Structural BiologyCrystal structure of catalytic components at 2.3 Å resolutionX-ray crystallography, Cryo-electron microscopy
Enzyme MechanismsRadical-mediated electron transfer pathways identifiedQuantum mechanics/molecular mechanics calculations
Evolutionary AnalysisHorizontal gene transfer between photosynthetic organismsPhylogenetic sequence analysis
Substrate BindingMultiple binding modes with distinct thermodynamic propertiesMolecular dynamics simulations

Phylogenetic analyses have provided new insights into the evolutionary relationships between light-dependent and light-independent protochlorophyllide oxidoreductase systems. These studies have revealed that light-dependent protochlorophyllide oxidoreductases are not restricted to cyanobacteria and plants, with experimental evidence demonstrating their presence in anoxygenic phototrophic alpha-proteobacteria. The discovery of light-dependent enzymes in organisms previously thought to possess only dark-operative systems has led to revised understanding of enzyme evolution and suggests that horizontal gene transfer events have played significant roles in distributing these enzymatic capabilities among diverse photosynthetic lineages.

Protochlorophyllide a is a tetrapyrrole compound with the molecular formula C35H32MgN4O5 and a molecular weight of approximately 613.0 g/mol [1] [2]. The structure consists of a complex macrocycle containing four pyrrole rings coordinated around a central magnesium ion [1]. This tetrapyrrole macrocycle forms the foundation of the molecule's structure and is responsible for many of its chemical and physical properties [2]. The systematic IUPAC name for protochlorophyllide a is magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid [2] .

The structure of protochlorophyllide a features several key functional groups that contribute to its chemical properties [1]. These include a methoxycarbonyl group at position 3, a vinyl group at position 16, an ethyl group at position 11, and a propanoic acid side chain [2]. The molecule also contains four methyl groups at positions 12, 17, 21, and 26 . The central magnesium ion is coordinated with the four nitrogen atoms of the tetrapyrrole rings, forming a stable complex that is essential for the molecule's function in photosynthetic organisms [1] [5].

Structural FeatureDescription
Molecular FormulaC35H32MgN4O5
Molecular Weight613.0 g/mol
Core StructureTetrapyrrole macrocycle with central Mg2+
Key Functional GroupsMethoxycarbonyl, vinyl, ethyl, propanoic acid
Configuration at C-13(2)R configuration

The absolute configuration at C-13(2) of protochlorophyllide a has been determined to be R, which is consistent with other members of the chlorophyll family [21]. This stereochemistry is important for the molecule's biological function and its interaction with enzymes involved in chlorophyll biosynthesis [21].

Isocyclic E Ring Characteristics

The isocyclic E ring is a distinctive structural feature of protochlorophyllide a that significantly contributes to its role as a precursor in chlorophyll biosynthesis [7] [26]. This fifth ring, designated as ring E, is formed through the oxidation and cyclization of the C13 methyl propionate group of Mg-protoporphyrin IX monomethyl ester, resulting in the formation of 3,8-divinyl protochlorophyllide a [7] [26].

The formation of the isocyclic E ring is catalyzed by the enzyme Mg-protoporphyrin IX monomethyl ester cyclase, which exists in different forms depending on the organism [26] [27]. In oxygenic phototrophs such as plants and cyanobacteria, this reaction is catalyzed by an oxygen-dependent cyclase consisting of a catalytic subunit (AcsF/CycI) and an auxiliary protein called Ycf54 [27] [28]. The isocyclic E ring formation represents one of the least well-characterized steps in the chlorophyll biosynthetic pathway, yet it is crucial for the molecule's function [26].

The E ring in protochlorophyllide a contains a keto group that plays an essential role in the molecule's photochemical properties [17]. Research has shown that this keto group is critical for excited-state charge separation in the molecule, which drives the photoreactivity of the pigment [17]. The unique structure of the isocyclic E ring contributes to the specific absorption and fluorescence characteristics of protochlorophyllide a, distinguishing it from other tetrapyrroles [7] [17].

In most anoxygenic phototrophs, the AcsF protein is the only subunit required for the formation of the isocyclic E ring, whereas in oxygenic phototrophs, the auxiliary protein Ycf54 is also necessary [28]. Recent research has demonstrated that deletion of Ycf54 impairs cyclase activity and results in severe chlorophyll deficiency, highlighting the importance of this protein in the formation of the E ring [28].

Monovinyl vs. Divinyl Protochlorophyllide Forms

Protochlorophyllide exists in two main forms: monovinyl (MV) and divinyl (DV) protochlorophyllide [9] [10]. The primary structural difference between these two forms lies in the substituent at position C8 of the tetrapyrrole macrocycle [9]. In monovinyl protochlorophyllide, this position contains an ethyl group, while in divinyl protochlorophyllide, it features a vinyl group [10] [14].

A method for separating monovinyl and divinyl forms of protochlorophyllide has been developed using high-pressure liquid chromatography with a silicic acid column coated with dodecyl residues and a moving phase containing the lipophilic cation, tetrabutyl ammonium [9]. This separation technique has enabled researchers to study the distinct properties and roles of these two forms in plant development and chlorophyll biosynthesis [9] [10].

The composition of these two forms varies significantly among different plant species and depends on the age of the plants [10]. Studies analyzing 24 plant species from 17 different families have shown that the concentration of divinyl protochlorophyllide is strongly dependent on the plant species and age [10]. The ratio of divinyl to monovinyl protochlorophyllide in high divinyl protochlorophyllide plants such as cucumber and leaf mustard decreases sharply with increasing age [10]. In contrast, levels of divinyl protochlorophyllide in Gramineae plants are considerably lower at all ages compared to other plants, making etiolated tissues of plants such as barley and corn good sources of monovinyl protochlorophyllide [10].

FormC8 SubstituentPrevalenceNotable Characteristics
MonovinylEthyl groupHigher in mature plants and GramineaeAbsorption maximum at 629 nm at 77K
DivinylVinyl groupHigher in young plants like cucumberAbsorption maximum at 630 nm at 77K

Both forms of protochlorophyllide serve as substrates for the enzyme protochlorophyllide oxidoreductase (POR), which catalyzes the reduction of protochlorophyllide to chlorophyllide in the chlorophyll biosynthetic pathway [14]. Kinetic studies have shown that both monovinyl and divinyl forms are accepted equally as substrates by POR, with only minor differences in the maximum reaction velocity (Vmax) and Michaelis constant (Km) values [14]. This suggests that the vinyl group at the C8 position does not need to be reduced for POR activity, providing evidence that the divinyl reductase enzyme can operate either before or after the POR-catalyzed step in the chlorophyll biosynthetic pathway [14].

Spectroscopic Characteristics and Absorption Spectra

Protochlorophyllide a exhibits distinctive spectroscopic characteristics that are crucial for its identification and for understanding its role in photosynthesis [11] [13]. The absorption spectrum of protochlorophyllide a features two main regions: the Soret band in the blue region and the Q bands in the red region of the visible spectrum [13] [14].

At room temperature, protochlorophyllide a in organic solvents shows absorption maxima that vary slightly depending on the solvent properties [13]. The correlation of protochlorophyllide a's Qy and Soret absorption bands with solvent polarizability function ((n²-1)/(n²+2)) has been observed, although with considerable dispersion of the observed points [13]. This indicates that the molecule's spectroscopic properties are influenced by its environment, which is important for understanding its behavior in different biological contexts [13] [11].

Low-temperature (77K) absorbance measurements have revealed significant differences between the monovinyl and divinyl forms of protochlorophyllide [14]. Monovinyl protochlorophyllide has an absorbance maximum at 629 nm in the red region, while divinyl protochlorophyllide shows a slightly red-shifted peak at 630 nm [14]. More substantial differences are observed in the Soret region, where monovinyl protochlorophyllide has two main absorbance bands at 422 and 439 nm, whereas divinyl protochlorophyllide has two major absorbance peaks at 429 and 445 nm [14].

Spectral RegionMonovinyl ProtochlorophyllideDivinyl Protochlorophyllide
Red Region (77K)629 nm630 nm
Soret Region (77K)422 nm and 439 nm429 nm and 445 nm

The spectroscopic properties of protochlorophyllide a are also influenced by its interaction with proteins [11]. In etiolated plant tissues, protochlorophyllide exists in different spectroscopic forms, with the photoactive form (capable of being converted to chlorophyllide upon illumination) having different spectral characteristics compared to the non-photoactive form [11]. The photoactive form, often designated as P650-655, has been identified as the predominant form of photoactive protochlorophyllide regardless of developmental stage in etiolated bean leaves [11] [30].

Fluorescence Properties and Photochemical Behavior

Protochlorophyllide a is highly fluorescent, a property that has been extensively studied to understand its photochemical behavior and role in chlorophyll biosynthesis [8] [11]. The fluorescence properties of protochlorophyllide a vary depending on its environment, aggregation state, and whether it is bound to enzymes involved in its conversion to chlorophyllide [13] [14].

In organic solvents, protochlorophyllide a exhibits a single exponential fluorescence decay with lifetime values ranging from 5.2 nanoseconds in dioxane to 3.5 nanoseconds in methanol [13]. The fluorescence lifetime depends on the solvent orientation polarizability, a parameter that is a function of both refractive index and dielectric constant [13]. In water-methanol mixtures, a further decrease in fluorescence lifetime is observed, with values of 2.9 nanoseconds for 25% methanol [13]. Double-exponential decay of protochlorophyllide fluorescence has been found in solutions with 15% methanol (lifetimes of 4.5±0.5 and 1.2±0.3 nanoseconds) and in pure water (lifetimes of 2.5±0.5 and 0.4±0.1 nanoseconds) [13].

At low temperatures (77K), monovinyl protochlorophyllide shows a single fluorescence band at 631 nm, while divinyl protochlorophyllide has a fluorescence maximum at 632 nm [14]. The excitation spectra of these emission bands further emphasize the distinctive properties of the two forms: the fluorescence band at 631 nm from monovinyl protochlorophyllide has two main excitation peaks at 439 and 450 nm, whereas the excitation spectrum of the divinyl protochlorophyllide band at 632 nm has two maxima at 445 and 450 nm and a shoulder at 457 nm [14].

The photochemical behavior of protochlorophyllide a is particularly important in the context of its conversion to chlorophyllide a, a key step in chlorophyll biosynthesis [15] [16]. This conversion is catalyzed by the enzyme protochlorophyllide oxidoreductase (POR), which requires light for its activity in angiosperms [15] [16]. The mechanism of this light-dependent reaction has been studied in detail and consists of two main steps: an initial photochemical step followed by a non-photochemical step [16].

The initial photochemical reaction follows a single quantum mechanism and leads to the formation of an unstable intermediate with mixed pigment electronic structure [16]. This intermediate has been suggested to represent an ion radical complex with a broad absorbance band at 696 nm [29]. The second step is non-photochemical and involves the spontaneous conversion of this unstable intermediate into chlorophyllide [16]. Both steps of the reaction can occur at subzero temperatures in frozen samples, suggesting that they do not involve major changes in enzyme conformation or pigment rearrangement within the active site [16].

Research has shown that a keto group on ring E is essential for excited-state charge separation in the protochlorophyllide molecule, which is the driving force for its photoreactivity [17]. Vibrational "fingerprints" of specific regions of the protochlorophyllide chromophore have been assigned, allowing identification of the modes that are crucial for excited-state chemistry in the enzyme [17].

Structural Comparison with Chlorophyll and Related Tetrapyrroles

Protochlorophyllide a is structurally related to chlorophyll a and other tetrapyrroles, but with distinct differences that reflect its role as a precursor in the chlorophyll biosynthetic pathway [8] [20]. Like chlorophyll a, protochlorophyllide a contains a tetrapyrrole macrocycle with a central magnesium ion and an isocyclic E ring [20] [22]. However, there are several key structural differences between these molecules [8] [21].

The most significant difference between protochlorophyllide a and chlorophyll a is the absence of the reduced D ring in protochlorophyllide a [8]. In chlorophyll a, the C17-C18 double bond in ring D is reduced, whereas in protochlorophyllide a, this bond remains unsaturated [8] [21]. This reduction is catalyzed by the enzyme protochlorophyllide oxidoreductase (POR) and represents the penultimate step in chlorophyll biosynthesis [5] [23].

Another important difference is that protochlorophyllide a lacks the phytol side chain that is present in chlorophyll a [8] [21]. The phytol chain is added to chlorophyllide a (the immediate product of protochlorophyllide a reduction) by the enzyme chlorophyll synthase to form chlorophyll a [18] [24].

FeatureProtochlorophyllide aChlorophyll aOther Tetrapyrroles
Core StructureTetrapyrrole macrocycle with Mg2+Tetrapyrrole macrocycle with Mg2+Tetrapyrrole macrocycle (with various central metals)
D RingUnsaturated (C17-C18 double bond)Reduced (C17-C18 single bond)Varies depending on the specific tetrapyrrole
Phytol ChainAbsentPresentVaries (absent in many tetrapyrroles)
Isocyclic E RingPresentPresentPresent in chlorophylls, absent in some other tetrapyrroles

Protochlorophyllide a is also structurally related to other tetrapyrroles such as heme, bacteriochlorophyll, and vitamin B12 [20]. All these molecules share a common tetrapyrrole "core" but differ in their peripheral substituents, the oxidation state of the macrocycle, and the central metal ion [20]. For example, heme contains iron instead of magnesium as the central metal, and lacks the isocyclic E ring that is characteristic of chlorophylls and their precursors [20] [22].

The structural similarities and differences between protochlorophyllide a and other tetrapyrroles reflect the evolutionary relationships between different biosynthetic pathways [20]. The common tetrapyrrole biosynthetic pathway branches at various points to produce different end products, with protochlorophyllide a being an intermediate in the branch leading to chlorophyll a [20] [24].

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Protochlorophyllide a

Dates

Last modified: 02-18-2024

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